3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride chemical properties
3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride chemical properties
An In-depth Technical Guide to 3-Aminobicyclo[1.1.1]pentan-1-ol Hydrochloride: Properties, Synthesis, and Applications
Foreword
As Senior Application Scientists, we bridge the gap between novel chemical matter and its practical application in discovery. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged from a niche academic curiosity to a powerhouse bioisostere in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique solution to many of the challenges associated with traditional aromatic and aliphatic groups. This guide focuses on a particularly valuable BCP derivative: 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride. We will dissect its core chemical properties, explore its synthesis from a mechanistic standpoint, and illuminate its role in advanced drug development paradigms such as Proteolysis Targeting Chimeras (PROTACs).
The Bicyclo[1.1.1]pentane Scaffold: A Paradigm Shift in Bioisosterism
The BCP motif is a strained, cage-like structure that serves as a non-classical bioisostere for several key functional groups that are ubiquitous in pharmaceuticals.[1] Traditionally, medicinal chemists have used para-substituted phenyl rings, tert-butyl groups, or internal alkynes to achieve specific spatial arrangements of pharmacophores. However, these groups often introduce metabolic liabilities, poor solubility, or undesirable lipophilicity.
The BCP core elegantly circumvents these issues. Its rigid, linear geometry effectively mimics the vectorality of a para-substituted benzene ring or an alkyne, while its saturated, three-dimensional nature improves key physicochemical properties.[2][3] Replacement of an aromatic ring with a BCP core has been shown to improve aqueous solubility, increase passive permeability, and reduce non-specific binding, all of which are critical attributes for a successful drug candidate.[3][4]
Core Chemical Properties of 3-Aminobicyclo[1.1.1]pentan-1-ol Hydrochloride
This specific derivative is bifunctional, possessing both a nucleophilic amine and a hydroxyl group at the bridgehead positions. This "1,3-disubstitution" pattern makes it an exceptionally useful building block. The hydrochloride salt form enhances stability and improves aqueous solubility for handling and formulation.
| Property | Value | Source(s) |
| CAS Number | 2007921-20-0 | [5][6][7] |
| Molecular Formula | C₅H₁₀ClNO | [5][6][7] |
| Molecular Weight | 135.59 g/mol | [5][6][7] |
| Physical Form | Solid | |
| Purity | Typically ≥97% or ≥98% | [6] |
| IUPAC Name | 3-aminobicyclo[1.1.1]pentan-1-ol;hydrochloride | [5] |
| SMILES | Cl.NC12CC(O)(C1)C2 | [6] |
| InChIKey | FKXAKSHFTKTYCR-UHFFFAOYSA-N | [5][8] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [6] |
| Predicted LogP | 0.0343 | [6] |
| Storage Conditions | Inert atmosphere, room temperature; or 4°C, protect from light. | [6] |
Spectroscopic and Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride. While specific spectra are proprietary to suppliers, the expected characterization data would include:
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¹H NMR: The proton NMR spectrum is expected to be simple, showing characteristic signals for the methine and methylene protons of the strained bicyclopentane cage. The exact chemical shifts would be influenced by the presence of the amine and hydroxyl groups.
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¹³C NMR: The carbon NMR would show distinct signals for the bridgehead carbons and the methylene bridge carbons.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the parent free base (C₅H₉NO, MW: 99.13 g/mol ).[9]
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Infrared Spectroscopy (IR): The IR spectrum would display characteristic absorption bands for O-H and N-H stretching, as well as C-H and C-O stretching vibrations.
Vendors confirm the availability of such analytical data (NMR, HPLC, LC-MS) to ensure product quality.[8][10][11]
Synthesis and Reactivity: Harnessing Strain Release
The synthesis of BCP derivatives is non-trivial and relies on the unique reactivity of [1.1.1]propellane, a highly strained hydrocarbon. The immense ring strain (~64 kcal/mol) of the central σ-bond in propellane makes it susceptible to radical or ionic addition, effectively serving as the foundational starting material for most BCP cores.
A plausible synthetic strategy for 3-Aminobicyclo[1.1.1]pentan-1-ol would involve a multi-step sequence starting from a propellane precursor. The key is the controlled, sequential functionalization of the two bridgehead positions. One patent suggests that such an amino alcohol could be formed via C-H activation and subsequent oxidation of a BCP-amine intermediate.[12]
Caption: Plausible synthetic pathway to the target compound.
The reactivity of the final product is dominated by its two functional groups. The primary amine is a potent nucleophile, readily participating in amide bond formation, reductive amination, and alkylation reactions. The tertiary alcohol at the other bridgehead is less reactive but can be functionalized, for example, through etherification under specific conditions. This dual functionality is precisely what makes it a valuable linker.
Application in Drug Discovery: The PROTAC Linker
A key application for this molecule is as a rigid linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][13] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7]
A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for establishing a productive ternary complex between the target and the E3 ligase. The BCP core of 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride provides a rigid, defined, and non-metabolizable linkage, which can be superior to the more common flexible alkyl or PEG linkers.
Caption: Role of the BCP core as a rigid linker in a PROTAC.
Safety, Handling, and Storage
As a laboratory chemical, 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications provide a clear summary of its potential hazards.
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
Handling Protocol:
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
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Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[14]
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Avoid Contact: Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]
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Storage: Store in a tightly sealed container in a dry, well-ventilated place. For long-term stability, storage under an inert atmosphere is recommended.
Experimental Protocol: Amide Coupling
The following is a representative, generalized protocol for using 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride in a standard amide coupling reaction.
Objective: To couple a generic carboxylic acid (R-COOH) to the amino group of the title compound.
Methodology:
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Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).
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Causality: The hydrochloride salt must be neutralized. Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq.) to the mixture to liberate the free amine. The excess base ensures complete neutralization and scavenges the acid byproduct from the coupling agent.
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Activation: Add a standard peptide coupling reagent such as HATU (1.2 eq.) or EDC/HOBt (1.2 eq. each) to the solution.
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Causality: The coupling reagent activates the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester), which is susceptible to nucleophilic attack by the free amine of the BCP derivative.
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-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by an appropriate technique (e.g., LC-MS or TLC).
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Work-up:
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Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate.
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Wash the organic layer sequentially with a weak aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
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Causality: These aqueous washes serve to remove the excess base, unreacted starting materials, and water-soluble byproducts from the coupling reaction, providing a cleaner crude product.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired amide product.
This self-validating protocol includes monitoring and purification steps to ensure the final product's identity and purity, which can be confirmed by NMR and MS analysis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Aminobicyclo(1.1.1)pentan-1-ol hydrochloride | C5H10ClNO | CID 127263558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 3-aminobicyclo[1.1.1]pentan-1-ol hydrochloride(2007921-20-0) 1H NMR spectrum [chemicalbook.com]
- 9. PubChemLite - 3-aminobicyclo[1.1.1]pentan-1-ol hydrochloride (C5H9NO) [pubchemlite.lcsb.uni.lu]
- 10. 2007921-20-0|3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 11. 2007921-20-0 | 3-aminobicyclo[1.1.1]pentan-1-ol HCl | Inorganic Salts | Ambeed.com [ambeed.com]
- 12. JP6506248B2 - Bicyclic analgesic compound - Google Patents [patents.google.com]
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- 14. aksci.com [aksci.com]
